3-Cyclopentyl-1H-pyrazol-5-amine

Description

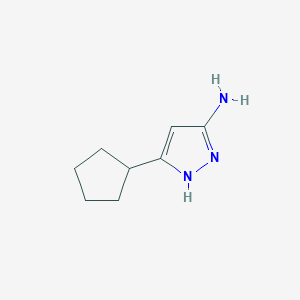

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopentyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEDPQCHOFQXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623260 | |

| Record name | 5-Cyclopentyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264209-16-7 | |

| Record name | 5-Cyclopentyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopentyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyclopentyl-1H-pyrazol-5-amine

This guide provides a comprehensive overview of the synthetic pathway for 3-Cyclopentyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a robust and versatile two-step process, commencing with the formation of a key β-ketonitrile intermediate followed by a classical pyrazole ring-forming cyclocondensation. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss purification and characterization of the target molecule.

Introduction

This compound belongs to the class of 5-aminopyrazoles, a scaffold of significant interest in the pharmaceutical industry due to its prevalence in a wide array of biologically active compounds.[1] The cyclopentyl moiety at the 3-position provides a desirable lipophilic character, often contributing to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of a reactive amino group at the 5-position offers a convenient handle for further chemical modifications and the construction of more complex molecular architectures.

Overall Synthetic Strategy

The most common and efficient pathway to this compound involves two key transformations:

-

Claisen Condensation: The synthesis of the β-ketonitrile intermediate, 3-cyclopentyl-3-oxopropanenitrile.

-

Cyclocondensation: The reaction of the β-ketonitrile with hydrazine hydrate to construct the pyrazole ring.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile

The initial step involves a Claisen condensation reaction between an ester, ethyl cyclopentanecarboxylate, and a nitrile, acetonitrile, in the presence of a strong base. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Mechanistic Insights

The Claisen condensation proceeds via the formation of a nucleophilic enolate from acetonitrile, which then attacks the electrophilic carbonyl carbon of ethyl cyclopentanecarboxylate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the desired β-ketonitrile. A stoichiometric amount of a strong base is crucial to drive the reaction to completion by deprotonating the acidic α-hydrogen of the newly formed β-ketonitrile, thus shifting the equilibrium.

Experimental Protocol: 3-Cyclopentyl-3-oxopropanenitrile

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Ethyl Cyclopentanecarboxylate | 142.20 | 1.0 |

| Acetonitrile | 41.05 | 1.1 |

| Sodium Ethoxide (solid) | 68.05 | 1.2 |

| Anhydrous Toluene | - | - |

| 1 M Hydrochloric Acid | - | - |

| Saturated Sodium Bicarbonate | - | - |

| Brine | - | - |

| Anhydrous Magnesium Sulfate | - | - |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.2 eq) and anhydrous toluene.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Add a solution of ethyl cyclopentanecarboxylate (1.0 eq) and acetonitrile (1.1 eq) in anhydrous toluene dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-cyclopentyl-3-oxopropanenitrile.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of this compound

The final step is the cyclocondensation of the β-ketonitrile intermediate with hydrazine hydrate. This reaction is a classic and highly efficient method for the synthesis of 5-aminopyrazoles.[1]

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization of the resulting imine leads to the aromatic 5-aminopyrazole. The reaction is often catalyzed by a small amount of acid.

Caption: Mechanism of pyrazole formation from a β-ketonitrile and hydrazine.

Experimental Protocol: this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3-Cyclopentyl-3-oxopropanenitrile | 137.18 | 1.0 |

| Hydrazine Hydrate (~64%) | 50.06 | 1.1 |

| Ethanol | - | - |

| Glacial Acetic Acid | - | Catalytic amount |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclopentyl-3-oxopropanenitrile (1.0 eq) in ethanol.

-

To the stirred solution, add hydrazine hydrate (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopentyl protons, a singlet for the pyrazole C4-H, and broad singlets for the NH₂ and pyrazole NH protons. The chemical shifts and coupling patterns will be characteristic of the structure.[2][3] |

| ¹³C NMR | Resonances for the cyclopentyl carbons, and three distinct signals for the C3, C4, and C5 carbons of the pyrazole ring.[4] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (C₈H₁₃N₃, MW: 151.21 g/mol ).[4][5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and pyrazole ring, C-H stretching of the cyclopentyl group, and C=N and C=C stretching of the pyrazole ring.[4] |

| Melting Point | A sharp melting point range is indicative of high purity. |

Safety Considerations

-

Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Sodium ethoxide is a strong base and is corrosive. It reacts violently with water. Handle with care and in an inert atmosphere.

-

Acetonitrile is flammable and toxic.

-

Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

The synthesis of this compound is a well-established and reliable process that utilizes fundamental organic reactions. The two-step approach involving a Claisen condensation to form the key β-ketonitrile intermediate followed by a cyclocondensation with hydrazine provides a versatile and efficient route to this valuable heterocyclic building block. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the pure product. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize and characterize this important compound.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

physicochemical properties of 3-Cyclopentyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopentyl-1H-pyrazol-5-amine

Foreword: Navigating the Uncharted

In the landscape of drug discovery and materials science, the 3-aminopyrazole scaffold is a privileged structure, serving as the core of numerous kinase inhibitors, receptor modulators, and other biologically active agents.[1][2] The introduction of a cyclopentyl group at the 3-position is a strategic modification intended to modulate lipophilicity, metabolic stability, and target engagement. While its cyclopropyl analog is well-documented, this compound represents a frontier molecule with scant direct characterization in public literature.

This guide, therefore, is structured not as a static data sheet but as a comprehensive methodological and predictive framework. It is designed for the research scientist and drug development professional, providing not just predicted values based on expert analysis of analogous structures, but more critically, the robust experimental protocols required to definitively characterize this molecule. We will explore the causality behind each experimental choice, ensuring that the described workflows are self-validating and grounded in authoritative standards.

Section 1: Molecular Identity and Predicted Physicochemical Profile

The first step in characterizing any novel compound is to establish its fundamental identity and predict its behavior in biological and chemical systems. The following properties are calculated or extrapolated from closely related analogs to provide a baseline for experimental work.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale & Key Considerations |

| Molecular Formula | C₈H₁₃N₃ | Derived from the chemical structure. |

| Molecular Weight | 151.21 g/mol | Calculated from the atomic weights of the constituent atoms.[3] |

| Predicted XLogP3 | ~1.1 - 1.5 | The cyclopentyl group significantly increases lipophilicity compared to its cyclopropyl analog (XLogP3 ~0.4)[4]. This value is an estimate based on adding the hydrophobic contribution of a cyclopentyl moiety. An accurate LogP is critical for predicting membrane permeability and solubility.[5] |

| Predicted pKa | ~5.5 - 6.0 (for the amine) | The 5-amino group on the pyrazole ring is basic. This predicted range is typical for aminopyrazoles and is crucial as the ionization state dictates solubility, receptor interaction, and off-target effects at physiological pH (7.4).[6][7] |

| Predicted Aqueous Solubility | Low to Moderate | The increased lipophilicity from the cyclopentyl group suggests that solubility will be lower than smaller analogs. Solubility is highly pH-dependent due to the basic amine; it is expected to be higher at pH values below the pKa.[8] |

Section 2: Definitive Characterization: Experimental Protocols

Predictions provide a hypothesis; experimentation provides the proof. The following section details the gold-standard and high-throughput protocols for determining the critical physicochemical parameters of this compound.

Determination of Aqueous Solubility

Poor aqueous solubility is a primary cause of failure for drug candidates.[9] Therefore, its accurate determination is paramount. We will describe two complementary methods: the thermodynamic "shake-flask" method for definitive equilibrium data and a kinetic method for higher-throughput screening.

This method is considered the gold standard for determining equilibrium solubility, reflecting the true saturation point of the compound.[8][10]

Principle: An excess of the solid compound is agitated in a specific buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) for an extended period until equilibrium is reached between the dissolved and undissolved compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of PBS (pH 7.4) in a glass vial. The presence of visible solid material throughout the experiment is essential.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This duration is critical to ensure true equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required.

-

Quantification: Dilute the clarified supernatant in a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.

-

Validation: The presence of undissolved solid at the end of the experiment confirms that the measured concentration represents the saturation solubility.

Causality Insight: The 24-48 hour incubation period distinguishes this from kinetic methods. It allows for any metastable solid forms to convert to the most stable, least soluble form, providing a "worst-case" and most accurate solubility value for development purposes.

References

- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-cyclopentyl-1H-pyrazol-5-amine | C8H13N3 | CID 1079792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 3-Cyclopentyl-1H-pyrazol-5-amine (CAS: 264209-16-7): A Cornerstone for Kinase Inhibitor Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring is a quintessential example of such a scaffold.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of compounds with a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] The number of FDA-approved drugs incorporating a pyrazole nucleus has seen a significant rise, underscoring its importance in drug pipelines.[5][6]

Within this versatile class, 5-aminopyrazoles (5APs) have emerged as particularly powerful building blocks, especially in the development of kinase inhibitors.[3] This guide focuses on a specific, high-value derivative: This compound (CAS No. 264209-16-7). Its unique combination of a reactive amine group for subsequent derivatization and a cyclopentyl moiety for probing hydrophobic pockets makes it an indispensable intermediate for researchers developing next-generation targeted therapies. This document serves as a technical resource for scientists, providing in-depth insights into its properties, synthesis, applications, and handling.

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible research. This compound is typically supplied as a solid with detailed analytical data available from commercial sources to confirm its identity and purity.[7][8]

| Property | Value | Source |

| CAS Number | 264209-16-7 | [7] |

| Molecular Formula | C₈H₁₃N₃ | [7][9] |

| Molecular Weight | 151.21 g/mol | [7][9] |

| Purity | Typically ≥97% | [9] |

| Appearance | Solid (form may vary) | N/A |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [7] |

Note: Physical properties such as melting point and solubility may vary between batches and suppliers. Always refer to the specific Certificate of Analysis (CoA).

The Strategic Importance in Medicinal Chemistry: A Kinase Inhibitor Building Block

The utility of this compound stems from its role as a versatile scaffold for constructing potent and selective kinase inhibitors.[10] Kinases are critical signaling proteins, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[10] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore for targeting the ATP-binding site of numerous kinases.[10]

The 5-amino group of the pyrazole serves as a crucial nucleophilic handle. It readily participates in substitution reactions with electrophilic heterocycles (e.g., 2,4-dichloropyrimidine) to form the hinge-binding motif essential for kinase inhibition. The cyclopentyl group at the 3-position is strategically positioned to interact with hydrophobic regions of the kinase active site, contributing to both potency and selectivity. This is a common strategy in structure-activity relationship (SAR) studies to optimize ligand binding.[11]

Caption: General structure of a kinase inhibitor derived from the title compound.

Synthesis of this compound

The most common and efficient synthesis of 3-substituted-1H-pyrazol-5-amines involves the cyclocondensation of a β-ketonitrile with hydrazine.[12] This method is robust and allows for the introduction of various substituents at the 3-position by simply changing the starting β-ketonitrile.

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical literature for analogous compounds.[12] Researchers should perform their own reaction optimizations.

Objective: To synthesize this compound from 3-cyclopentyl-3-oxopropanenitrile.

Materials:

-

3-Cyclopentyl-3-oxopropanenitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH), absolute

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-cyclopentyl-3-oxopropanenitrile (10.0 g, 1 equivalent) in absolute ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition should be controlled to manage any potential exotherm.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After completion, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: To the resulting residue, add ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Validation: The identity and purity of the synthesized compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS, comparing the results with reference data.

Application in Kinase Inhibitor Synthesis: A Practical Example

A key application of this aminopyrazole is its reaction with halogenated pyrimidines to form kinase inhibitor precursors. A patent for PAK1 (p21-activated kinase 1) inhibitors provides a direct example of this utility.[13]

Detailed Experimental Protocol: Synthesis of 2-Chloro-N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Objective: To synthesize a key kinase inhibitor intermediate via nucleophilic aromatic substitution.[13]

Materials:

-

This compound (CAS 264209-16-7)

-

2,4-Dichloropyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Propanol (IPA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware for reaction and purification

Caption: Workflow for the synthesis of a pyrazolopyrimidine intermediate.

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 g, 1 eq.) in 2-propanol (20 mL), add 2,4-dichloropyrimidine (1.1 eq.) and DIPEA (2.0 eq.).

-

Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product. 2-Propanol is a suitable polar protic solvent for this transformation.

-

-

Reaction: Heat the reaction mixture to reflux for 12-18 hours. Monitor the formation of the product and consumption of starting materials by LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: The resulting residue is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the desired product, 2-Chloro-N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrimidin-4-amine.

-

Validation: The structure of the final compound is confirmed by ¹H NMR and mass spectrometry, as described in the source literature.[13]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 264209-16-7 may not be universally available, data from closely related aminopyrazole compounds provide a strong basis for safe handling procedures.[14][15][16]

| Hazard Class | Precautionary Statement | Source(s) |

| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [16] |

| Skin Irritation | Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves. | [15][16] |

| Eye Irritation | Causes serious eye irritation. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [15][16] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [15] |

Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep in a dark place, as some heterocyclic compounds can be light-sensitive.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the proven success of the pyrazole scaffold in medicinal chemistry. Its well-defined reactivity and structural features provide a reliable starting point for the synthesis of sophisticated molecules, particularly kinase inhibitors for oncology and inflammatory diseases. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely incorporate this valuable compound into their drug discovery programs, accelerating the journey from concept to clinical candidate.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 264209-16-7|this compound|BLD Pharm [bldpharm.com]

- 8. 264209-16-7 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2013026914A1 - Serine/threonine pak1 inhibitors - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Pyrazole Core as a Privileged Scaffold

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the core mechanisms of action, present validated experimental protocols for activity assessment, and explore the critical structure-activity relationships that govern the therapeutic potential of this remarkable heterocyclic scaffold.

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for versatile substitution at multiple positions allow it to serve as a foundational structure for a vast array of pharmacologically active agents.[3][4] The clinical and commercial success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib , the phosphodiesterase inhibitor Sildenafil , and the anti-obesity drug Rimonabant , underscores the therapeutic relevance and proven potential of this molecular core in drug discovery.[5] This guide will explore the key biological domains where pyrazole derivatives have demonstrated significant impact.

Caption: The fundamental aromatic structure of the 1H-pyrazole ring.

Anti-inflammatory Activity: Selective COX-2 Inhibition

One of the most well-documented activities of pyrazole derivatives is their potent anti-inflammatory effect, primarily mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7]

Mechanism of Action: The COX Pathway

Inflammation and pain are largely driven by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. Two main isoforms exist: COX-1, which is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, and COX-2, which is inducible at sites of inflammation.[8] Non-selective NSAIDs inhibit both isoforms, leading to therapeutic effects but also to gastrointestinal side effects.

The genius of pyrazole-based inhibitors like Celecoxib lies in their structural ability to selectively bind to the active site of the COX-2 enzyme, which is slightly larger and has a side pocket not present in COX-1.[7][8] This selective inhibition blocks the production of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1, offering a superior safety profile.[9]

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC₅₀) and selectivity of a compound.

Principle: This is an enzyme immunoassay (EIA) that measures the amount of Prostaglandin E2 (PGE₂) produced by recombinant human COX-1 or COX-2 enzymes. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE₂ synthesis.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Reconstitute recombinant human COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a solution of arachidonic acid (substrate) in ethanol.

-

Prepare test compounds (pyrazole derivatives) in a suitable solvent, typically DMSO, at various concentrations. Prepare a vehicle control (DMSO only).

-

-

Assay Procedure:

-

Pipette 150 µL of assay buffer into 96-well microplate wells.

-

Add 10 µL of heme cofactor to all wells.

-

Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Add 10 µL of the test compound dilutions (or vehicle control) to the wells.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add 10 µL of arachidonic acid solution to all wells to start the enzymatic reaction.

-

Incubate for exactly 2 minutes at 37°C.

-

-

Termination and Detection:

-

Add 10 µL of a stopping solution (e.g., 1 M HCl) to terminate the reaction.

-

Quantify the PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's protocol. The colorimetric signal is inversely proportional to the amount of PGE₂.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

-

Self-Validation and Causality:

-

Expertise: Using separate wells for COX-1 and COX-2 is critical to determine selectivity. The short, 2-minute reaction time ensures measurement of the initial reaction velocity, providing accurate inhibition kinetics.

-

Trustworthiness: A positive control (e.g., Celecoxib for COX-2, a non-selective NSAID like Indomethacin for both) and a negative (vehicle) control are mandatory to validate the assay's performance and data integrity.

Data Presentation: COX-2 Selectivity Index

The selectivity of a compound is typically expressed as a Selectivity Index (SI), calculated as the ratio of IC₅₀ values. A higher SI value indicates greater selectivity for COX-2.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [IC₅₀ COX-1 / IC₅₀ COX-2] |

| PY-001 | >100 | 0.25 | >400 |

| PY-002 | 15.2 | 0.31 | 49.0 |

| Celecoxib | 50.0 | 0.05 | 1000 |

| Indomethacin | 0.02 | 0.90 | 0.02 |

Anticancer Activity: A Multi-Targeted Approach

Pyrazole derivatives exhibit a broad spectrum of anticancer activities by modulating numerous cellular pathways involved in cancer cell proliferation, survival, and metastasis.[10][11]

Mechanisms of Action

Unlike anti-inflammatory action, the anticancer effects of pyrazoles are not typically linked to a single target. They often act as "multi-target" agents. Key mechanisms include:

-

Kinase Inhibition: Many pyrazoles are designed to inhibit protein kinases that are overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[10][11] Inhibition of these targets can halt the cell cycle and block pro-survival signaling.

-

Induction of Apoptosis: Compounds can trigger programmed cell death by activating caspases, upregulating pro-apoptotic proteins (e.g., BAX), and downregulating anti-apoptotic proteins (e.g., Bcl-2).[10][12]

-

Cell Cycle Arrest: Pyrazole derivatives can cause cancer cells to arrest at specific checkpoints in the cell cycle, most commonly the G2/M phase, preventing them from dividing.[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

Principle: The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Caption: Standard workflow for the MTT cell viability assay.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung) into a 96-well plate at a density of ~5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours. The duration is critical to allow the compound to exert its cytotoxic or anti-proliferative effects.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (concentration that inhibits 50% of cell growth) by plotting viability against log concentration.[14]

Data Presentation: In Vitro Cytotoxicity

Results are presented as IC₅₀ values, with lower values indicating higher potency.

| Compound ID | IC₅₀ against MCF-7 (Breast) (µM) | IC₅₀ against A549 (Lung) (µM) | IC₅₀ against HepG2 (Liver) (µM) |

| PY-101 | 5.21 | 8.0 | 12.2 |

| PY-102 | 3.22 | 4.91 | 14.1 |

| Doxorubicin | 24.7 | 35.1 | 11.2 |

Data are hypothetical examples based on published reports.[10][13][14]

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a key component in many anti-infective agents, demonstrating broad-spectrum activity against pathogenic bacteria and fungi.[15][16]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 8739) equivalent to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: In a 96-well microplate, perform serial two-fold dilutions of the pyrazole compounds in CAMHB.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

-

Controls:

-

Positive Control: A well with inoculum but no drug, to ensure bacterial growth.

-

Negative Control: A well with sterile broth only, to check for contamination.

-

Standard Drug: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to validate the assay.[17]

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density with a plate reader.

Causality and Integrity:

-

Expertise: The use of standardized ATCC strains and cation-adjusted media is crucial for reproducibility and comparability of results across different studies.

-

Trustworthiness: The inclusion of positive and negative controls is non-negotiable. The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium and handling.

Data Presentation: MIC Values

Lower MIC values indicate greater antimicrobial potency.

| Compound ID | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | MIC against C. albicans (µg/mL) |

| PY-201 | 4 | 8 | 16 |

| PY-202 | 0.25 | 0.25 | 1.0 |

| Ciprofloxacin | 0.5 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2.0 |

Data are hypothetical examples based on published reports.[15][17]

Anticonvulsant Activity

Pyrazole derivatives have also shown significant promise as anticonvulsant agents for the potential treatment of epilepsy.[18][19]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

Principle: The MES test is a widely used preclinical model to identify compounds that are effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus.

Methodology:

-

Animal Acclimation: Use adult mice (e.g., Swiss albino), allowing them to acclimate to the laboratory environment for at least one week.

-

Compound Administration: Administer the test compound (pyrazole derivative) or vehicle control intraperitoneally (i.p.) or orally (p.o.). A standard anticonvulsant like Phenytoin or Valproic acid should be used as a positive control.[19]

-

Time to Peak Effect: Wait for a predetermined period (e.g., 30-60 minutes) to allow the compound to be absorbed and reach its peak effect in the brain.

-

Electrical Stimulation: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of tonic hindlimb extension. The complete abolition of this phase is considered protection.

-

Neurotoxicity Assessment: To ensure that the anticonvulsant effect is not due to general motor impairment, animals should be subjected to a neurotoxicity test, such as the rotarod test. Animals should be able to remain on a rotating rod for a set period (e.g., 1 minute).

-

Dose-Response: Test the compound at several dose levels to determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals.

Expert Insight: The MES model is particularly good at predicting efficacy against generalized seizures. Combining it with a chemical convulsant model, like the pentylenetetrazole (PTZ) test, provides a broader profile of a compound's potential anticonvulsant activity.[20] The rotarod test is essential to distinguish true anticonvulsant activity from non-specific motor impairment.

Data Presentation: Anticonvulsant Efficacy

| Compound ID | Dose (mg/kg, i.p.) | Protection in MES Test (%) | Neurotoxicity (Rotarod Test) (%) |

| PY-301 | 10 | 40 | 0 |

| 30 | 80 | 10 | |

| 100 | 100 | 50 | |

| Valproic Acid | 30 | 100 | 0 |

Conclusion and Future Perspectives

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities. The structural versatility of the pyrazole ring allows for fine-tuning of its properties to achieve high potency and selectivity against a wide range of therapeutic targets, from enzymes like COX-2 to complex cellular signaling networks in cancer.

Future research will likely focus on the rational design of pyrazole derivatives as multi-target agents, particularly for complex diseases like cancer, and on developing novel compounds to combat the growing threat of antimicrobial resistance. The continued exploration of this privileged scaffold promises to deliver the next generation of innovative therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jchr.org [jchr.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 14. pjps.pk [pjps.pk]

- 15. benchchem.com [benchchem.com]

- 16. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academicstrive.com [academicstrive.com]

- 19. karger.com [karger.com]

- 20. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Characterization of 3-Cyclopentyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-Cyclopentyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in the development of a wide range of therapeutic agents due to their diverse biological activities.[1][2] This document outlines the structural features, a validated synthetic pathway, and comprehensive characterization data for this compound. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this guide establishes a self-validating system for the unequivocal identification and purity assessment of the title compound, providing a critical resource for its application in drug discovery and development.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring is a five-membered heterocycle that serves as a "privileged scaffold" in medicinal chemistry.[3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][3] The 3,5-disubstituted aminopyrazole motif, in particular, is a versatile building block. The amino group at the C5 position provides a key hydrogen bond donor and a reactive handle for further chemical modification, while the substituent at the C3 position allows for the modulation of steric and electronic properties to optimize binding to biological targets.[3] this compound is a prime example of this scaffold, incorporating a lipophilic cyclopentyl group that can enhance binding affinity and pharmacokinetic properties in drug candidates.

Molecular Structure and Physicochemical Properties

The structural integrity of a compound is the bedrock of its function. For this compound, this is defined by a five-membered pyrazole ring substituted with a cyclopentyl group at position 3 and an amine group at position 5.

Key Structural Features:

-

Aromatic Pyrazole Core: A planar, electron-rich heterocyclic ring.

-

Cyclopentyl Substituent: A non-polar, alicyclic group at the C3 position.

-

Primary Amine: A nucleophilic amino group at the C5 position.

-

Tautomerism: The compound can exist in different tautomeric forms due to proton migration between the ring nitrogens and the exocyclic amine. The 1H-pyrazole form is generally predominant.[4]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | PubChem |

| Molecular Weight | 151.21 g/mol | PubChem |

| Exact Mass | 151.110947 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

This data is computationally derived and provided for estimation purposes.

Synthesis of this compound

The most direct and widely adopted method for synthesizing 3-substituted-5-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[5][6][7] This approach is efficient and provides good yields of the desired pyrazole core.

Synthetic Scheme

The synthesis proceeds in two main stages:

-

Formation of the β-Ketonitrile: Claisen condensation of a cyclopentyl ester (e.g., ethyl cyclopentanecarboxylate) with acetonitrile using a strong base like sodium hydride.

-

Cyclization with Hydrazine: Condensation of the resulting 3-cyclopentyl-3-oxopropanenitrile with hydrazine hydrate, which cyclizes to form the pyrazole ring.

Detailed Experimental Protocol

Part A: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous dioxane.

-

Acetonitrile Addition: Cool the suspension to 0 °C and slowly add anhydrous acetonitrile (1.1 equivalents) dropwise. Stir the mixture for 20 minutes.

-

Causality Explanation: The strong base (NaH) deprotonates acetonitrile to form a nucleophilic carbanion, which is necessary for the subsequent condensation reaction.

-

-

Ester Addition: Add a solution of ethyl cyclopentanecarboxylate (1.0 equivalent) in anhydrous dioxane dropwise to the reaction mixture.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture, quench with water, and extract with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials. Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure β-ketonitrile.

Part B: Synthesis of this compound

-

Setup: Dissolve the purified 3-cyclopentyl-3-oxopropanenitrile (1.0 equivalent) in ethanol in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate (1.0-1.1 equivalents) to the solution.

-

Reaction: Heat the solution to reflux for 4-6 hours. The reaction involves an initial nucleophilic attack of hydrazine on the ketone, followed by an intramolecular cyclization onto the nitrile carbon.[5]

-

Isolation: Cool the reaction mixture and evaporate the solvent under vacuum.

-

Purification: Re-dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford this compound as a solid.

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and structural verification of this compound.

Comprehensive Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed through a multi-technique analytical approach. Each technique provides complementary information, creating a self-validating dataset that confirms the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Vortex the tube until the sample is fully dissolved.

-

Insert the tube into the NMR spectrometer for analysis.

¹H NMR (Proton NMR) - Expected Signals: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.2-5.5 | Singlet (s) | 1H | C4-H | The lone proton on the pyrazole ring appears as a singlet in the aromatic region. |

| ~4.5-5.0 | Broad Singlet (br s) | 2H | NH₂ | The amine protons are typically broad and exchangeable with D₂O. |

| ~2.7-2.9 | Quintet | 1H | C3-CH | The methine proton on the cyclopentyl ring, coupled to adjacent CH₂ groups. |

| ~1.5-1.9 | Multiplet (m) | 8H | Cyclopentyl-CH₂ | The eight methylene protons of the cyclopentyl ring will appear as a complex multiplet. |

| ~10.5-11.5 | Broad Singlet (br s) | 1H | NH | The pyrazole ring NH proton is often broad and downfield. |

¹³C NMR (Carbon NMR) - Expected Signals: The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158-162 | C 5-NH₂ | Carbon attached to the amino group, significantly deshielded. |

| ~148-152 | C 3-Cyclopentyl | Carbon attached to the cyclopentyl group. |

| ~90-95 | C 4-H | The CH carbon of the pyrazole ring. |

| ~35-40 | C H (Cyclopentyl) | The methine carbon of the cyclopentyl ring. |

| ~25-30 | C H₂ (Cyclopentyl) | The methylene carbons of the cyclopentyl ring. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the compound's elemental composition and fragmentation patterns.

Protocol for MS Analysis (LC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject a small volume (1-5 µL) into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Utilize Electrospray Ionization (ESI) in positive ion mode.

-

Causality Explanation: ESI is a soft ionization technique that is ideal for polar, nitrogen-containing compounds, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Expected Mass Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 152.1182 | ~152.1 |

| [M+Na]⁺ | 174.1002 | ~174.1 |

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₁₃N₃) by matching the observed mass to the calculated mass to within a few parts per million (ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Protocol for IR Analysis (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3400 | N-H Stretch | Amine (NH₂) and Pyrazole (N-H) |

| 2850-2960 | C-H Stretch | Aliphatic (Cyclopentyl) |

| ~1640 | N-H Bend | Primary Amine (NH₂) |

| ~1580 | C=N / C=C Stretch | Pyrazole Ring |

Interplay of Characterization Techniques

No single technique is sufficient for unequivocal structure proof. The strength of this characterization lies in the corroboration of data across multiple orthogonal methods.

Caption: Corroborative approach for structural elucidation using orthogonal analytical techniques.

Applications in Drug Discovery

This compound is not merely a chemical curiosity; it is a valuable intermediate in the synthesis of pharmacologically active agents.[8] Aminopyrazole derivatives are frequently found in compounds targeting a range of diseases.

-

Kinase Inhibitors: The aminopyrazole scaffold is a common feature in many kinase inhibitors used in oncology. The amine can act as a crucial hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the target kinase.

-

Antitumor Agents: Several patents and research articles describe aminopyrazole derivatives with demonstrated antitumor properties.[9][10]

-

CNS Disorders: The structural features of aminopyrazoles make them suitable for developing agents that target receptors and enzymes in the central nervous system.

The cyclopentyl group can be particularly advantageous, providing a degree of lipophilicity that can improve cell permeability and metabolic stability, key attributes for a successful drug candidate.

Conclusion

This guide has detailed the molecular structure, a reliable synthetic route, and a comprehensive characterization strategy for this compound. The presented analytical data from NMR, MS, and IR spectroscopy provide a robust, self-validating framework for confirming the identity and purity of this important medicinal chemistry building block. The established protocols and expected data serve as a critical resource for researchers engaged in the synthesis and application of novel pyrazole-based therapeutic agents.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 5. soc.chim.it [soc.chim.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. 5-(Cyclopropylmethyl)-1H-pyrazol-3-amine [myskinrecipes.com]

- 9. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

The Pyrazole Scaffold: A Privileged Core for Novel Therapeutics

An In-depth Technical Guide to Key Therapeutic Targets

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1] Its remarkable synthetic versatility and ability to serve as a bioisostere for various aromatic systems have cemented its status as a "privileged scaffold" in drug discovery.[2][3] This guide provides an in-depth technical exploration of the most promising therapeutic targets for pyrazole-based compounds, drawing on mechanistic insights and field-proven data. We will delve into the causality behind experimental choices in targeting key proteins across oncology, inflammation, neurodegenerative disorders, and infectious diseases, offering a robust framework for researchers, scientists, and drug development professionals.

The Pyrazole Core: A Foundation for Therapeutic Innovation

The physicochemical properties of the pyrazole ring are central to its success in drug design. The presence of two nitrogen atoms allows for a unique distribution of electron density and the ability to act as both a hydrogen bond donor and acceptor.[3] This facilitates precise interactions within the binding pockets of diverse biological targets.[3] Furthermore, the pyrazole core can be readily functionalized at multiple positions, enabling the systematic optimization of potency, selectivity, and pharmacokinetic profiles. This inherent "tunability" is a key driver behind the development of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[1][4]

Key Therapeutic Arenas and Their Pyrazole-Targeted Pathways

The broad therapeutic applicability of pyrazole derivatives stems from their ability to modulate the activity of a wide array of enzymes and receptors.[5][6] This section will explore the core therapeutic areas where pyrazole-based compounds have shown significant promise, detailing the specific molecular targets and their roles in disease pathology.

Oncology: A Multi-pronged Attack on Cancer Progression

The uncontrolled cell proliferation characteristic of cancer is often driven by aberrant signaling pathways. Pyrazole derivatives have emerged as potent inhibitors of several key players in these pathways.[7][8]

2.1.1 Protein Kinases: The "On-Off" Switches of Cellular Signaling

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, making them prime targets for cancer therapy. The pyrazole scaffold has proven to be a particularly effective framework for designing selective kinase inhibitors.[2] Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring.[2]

-

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their overexpression is common in many cancers.[2] Pyrazole-based compounds like Tozasertib have been developed as pan-Aurora kinase inhibitors.[2] The pyrazole core often serves to anchor the molecule within the ATP-binding pocket of the kinase.

-

Receptor Tyrosine Kinases (RTKs): This class includes EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in tumor growth and angiogenesis.[8][9] Pyrazole derivatives have been designed to compete with ATP for binding to the catalytic domain of these receptors.[8]

-

BRAF(V600E): This mutation in the BRAF kinase is a driver in a significant portion of melanomas. Pyrazole-based inhibitors have been developed to specifically target this mutated form of the enzyme.[9][10]

-

Janus Kinases (JAKs): Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2, which are involved in inflammatory and myeloproliferative signaling.[1]

Signaling Pathway of Protein Kinase Inhibition by Pyrazole Compounds

Caption: Pyrazole inhibitors targeting various protein kinases.

2.1.2 Other Oncological Targets

Beyond protein kinases, pyrazole derivatives have shown efficacy against other critical cancer targets:

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[7] Pyrazole-based compounds have been shown to inhibit CDK2, leading to cell cycle arrest.[7]

-

Heat Shock Protein 90 (Hsp90): This molecular chaperone is essential for the stability and function of numerous oncoproteins.[11] Inhibition of Hsp90's ATPase activity by pyrazole-based compounds leads to the degradation of these client proteins, thereby halting tumor growth.[11]

Quantitative Data for Pyrazole-Based Anticancer Agents

| Compound Class | Target | Example Compound | IC50 Value | Cancer Cell Line | Reference |

| Pyrazolo[4,3-f]quinoline | Haspin Kinase | Compound 48 | 1.7 µM | HCT116 | [8] |

| Pyrazolone-pyrazole | VEGFR-2 | Compound 26 | 34.58 µM | - | [8] |

| Pyrazole-benzamide | PI3 Kinase | Compound 43 | 0.25 µM | MCF7 | [8] |

| Pyrazole derivative | Aurora-A Kinase | Compound 21 | 0.16 µM | - | [10] |

Inflammation: Quelling the Fire of Chronic Disease

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.[12] Pyrazole-based compounds have a long history in the development of anti-inflammatory drugs.[12][13]

2.2.1 Cyclooxygenase (COX) Enzymes: The Gatekeepers of Prostaglandin Synthesis

The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade through their production of prostaglandins.[12] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[12] The development of selective COX-2 inhibitors was a major breakthrough in anti-inflammatory therapy, and the pyrazole-containing drug Celecoxib is a prime example.[12] The diarylpyrazole scaffold of Celecoxib allows for selective binding to the larger active site of COX-2 compared to COX-1.[12]

2.2.2 Other Inflammatory Targets

-

Nuclear Factor-kappa B (NF-κB): This transcription factor plays a central role in regulating the expression of pro-inflammatory cytokines.[12] Pyrazole compounds have been shown to suppress NF-κB activation.[12]

Workflow for Screening Pyrazole-Based Anti-inflammatory Compounds

Caption: High-throughput screening cascade for anti-inflammatory pyrazoles.

Neurodegenerative Disorders: Targeting the Complexity of the Brain

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Pyrazoline derivatives, a reduced form of pyrazoles, have shown promise in targeting key enzymes implicated in these disorders.[15][16]

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that metabolize neurotransmitters. Inhibition of MAO-B can increase dopamine levels, which is beneficial in Parkinson's disease.[15] Pyrazolines have been identified as potent and selective MAO-B inhibitors.[15]

-

Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.[17][18] Several pyrazoline-based compounds have demonstrated significant AChE inhibitory activity.[17][18]

-

Catechol-O-methyltransferase (COMT): COMT is another enzyme involved in dopamine metabolism. COMT inhibitors can be used as an adjunctive therapy in Parkinson's disease.[19] Pyrazoline derivatives have been reported as potent COMT inhibitors.[19]

Quantitative Data for Pyrazoline-Based Neuroprotective Agents

| Compound Class | Target | Example Compound | IC50 Value | Disease Model | Reference |

| 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolines | AChE | Compound A06 | 0.09 ± 0.004 μM | Erythrocyte | [18] |

| Pyrazoline derivative | COMT | Compound 8b | 0.048 µM | - | [19] |

| 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | AChE | Compound A13 | 23.47 ± 1.17 nM | - | [17] |

Infectious Diseases: A New Front in the Fight Against Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[20][21][22]

-

Bacterial DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics.[21] In silico and in vitro studies have identified pyrazole derivatives as potential inhibitors of S. aureus DNA gyrase.[21]

-

Other Antimicrobial Mechanisms: The precise mechanisms of action for many antimicrobial pyrazoles are still under investigation, but they are known to target various metabolic pathways in both Gram-positive and Gram-negative bacteria.[21]

Methodologies for Target Validation and Compound Characterization

The successful development of a pyrazole-based therapeutic requires rigorous experimental validation. The following protocols are fundamental to this process.

Enzyme Inhibition Assays

Objective: To determine the potency of a pyrazole derivative against a purified enzyme target (e.g., a protein kinase, COX-2, or AChE).

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).

-

Prepare a buffer solution appropriate for the specific enzyme assay.

-

Prepare solutions of the enzyme, substrate, and any necessary cofactors.

-

-

Assay Procedure:

-

In a microplate, add the buffer, enzyme, and varying concentrations of the pyrazole compound (or vehicle control).

-

Incubate for a predetermined time to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., using spectrophotometry, fluorometry, or luminometry).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each compound concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

-

Fit the data to a suitable dose-response model to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Cell-Based Functional Assays

Objective: To assess the effect of a pyrazole derivative on a specific cellular process mediated by the target of interest.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture the appropriate cell line in a suitable growth medium.

-

-

Compound Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the pyrazole compound for a specified duration.

-

-

Functional Readout:

-

Measure a relevant cellular response. Examples include:

-

Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): To assess the antiproliferative effects of anticancer compounds.

-

Cytokine Release Assays (e.g., ELISA): To measure the anti-inflammatory effects of compounds on immune cells.

-

Reporter Gene Assays: To quantify the inhibition of a specific signaling pathway.

-

-

-

Data Analysis:

-

Normalize the data to untreated controls.

-

Plot the cellular response versus the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal effect).

-

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery.[23] Future research will likely focus on the development of multi-target pyrazole derivatives to address complex diseases with a single molecule.[12] Additionally, the application of computational methods, such as in silico screening and molecular docking, will further accelerate the identification and optimization of new pyrazole-based drug candidates.[24] The integration of these advanced techniques with robust experimental validation will undoubtedly lead to the next generation of innovative pyrazole-based medicines.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. srrjournals.com [srrjournals.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. benthamdirect.com [benthamdirect.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

The Pyrazole Scaffold: A Privileged Core for Potent and Selective Enzyme Inhibition

An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Pyrazole Inhibitors

Introduction: The Ascendancy of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a multitude of clinically successful drugs.[1][2] Its remarkable versatility stems from its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisosteric replacement for other aromatic systems, often leading to improved potency and pharmacokinetic profiles.[3] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazole-based inhibitors, offering researchers and drug development professionals a detailed roadmap for designing and optimizing this privileged scaffold to achieve potent and selective enzyme inhibition. We will delve into the causal relationships behind experimental choices, provide detailed protocols for key assays, and visualize complex biological and experimental workflows to foster a deeper understanding of this critical area of drug discovery.

I. The Pyrazole Core: A Strategic Framework for Inhibitor Design

The inherent features of the pyrazole ring provide a robust foundation for inhibitor design. Its aromaticity and the presence of two nitrogen atoms allow for a variety of non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3] The strategic placement of substituents around the pyrazole core is paramount in dictating the inhibitor's potency, selectivity, and overall drug-like properties.

A generalized approach to pyrazole inhibitor SAR involves the systematic exploration of substitutions at key positions of the pyrazole ring. The following diagram illustrates a typical workflow for a pyrazole inhibitor SAR study.

II. Case Study 1: Pyrazole Inhibitors of Cyclooxygenase-2 (COX-2)

The development of selective COX-2 inhibitors, such as Celecoxib, represents a landmark achievement in the application of pyrazole SAR.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 offer significant gastrointestinal safety benefits.[4] The SAR of diarylpyrazole COX-2 inhibitors has been extensively studied, revealing key structural features essential for potent and selective inhibition.[5][6]

Key Structural Features for COX-2 Selectivity:

-

1,5-Diaryl Substitution: The presence of two aryl rings at the 1- and 5-positions of the pyrazole core is a common feature of many potent COX-2 inhibitors.[6]

-

Para-Sulfonamide/Methylsulfone Moiety: A sulfonamide (SO₂NH₂) or methylsulfone (SO₂Me) group on one of the aryl rings is crucial for COX-2 selectivity. This group interacts with a secondary pocket in the COX-2 active site that is absent in COX-1.[5]

-